
2,7-Dimethylidene-2,7-dihydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethylidene-2,7-dihydrophenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two methylene groups at positions 2 and 7 of the phenanthrene skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylidene-2,7-dihydrophenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene as the core structure.
Functionalization: The phenanthrene undergoes functionalization at positions 2 and 7 to introduce the methylene groups. This can be achieved through various methods, including
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,7-Dimethylidene-2,7-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the methylene groups to methyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of methyl-substituted phenanthrene derivatives.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives.
科学研究应用
2,7-Dimethylidene-2,7-dihydrophenanthrene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe to study the interactions of polycyclic aromatic hydrocarbons with biological systems.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 2,7-Dimethylidene-2,7-dihydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with DNA and proteins, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Phenanthrene: The parent compound with a similar aromatic structure but without the methylene groups.
9,10-Dihydrophenanthrene: A derivative with hydrogenation at positions 9 and 10.
2,7-Dihydroxyphenanthrene: A hydroxylated derivative with hydroxyl groups at positions 2 and 7.
Uniqueness
2,7-Dimethylidene-2,7-dihydrophenanthrene is unique due to the presence of methylene groups at specific positions, which imparts distinct electronic and steric properties. These features make it valuable for specific applications in medicinal chemistry and materials science, where such structural modifications can enhance the compound’s functionality and performance.
属性
CAS 编号 |
850661-43-7 |
|---|---|
分子式 |
C16H12 |
分子量 |
204.27 g/mol |
IUPAC 名称 |
2,7-dimethylidenephenanthrene |
InChI |
InChI=1S/C16H12/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)15/h3-10H,1-2H2 |
InChI 键 |
UGVWFBNYYUTBLQ-UHFFFAOYSA-N |
规范 SMILES |
C=C1C=CC2=C3C=CC(=C)C=C3C=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)
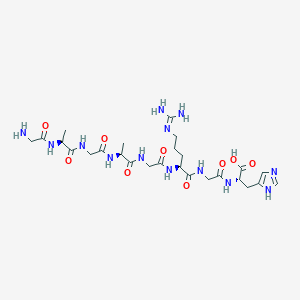
![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
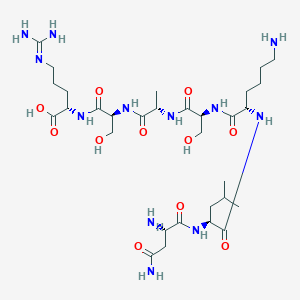
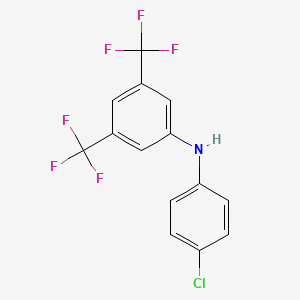
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
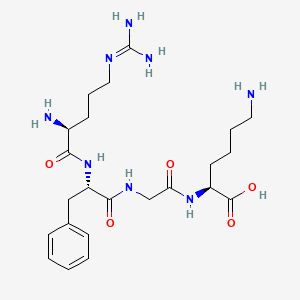
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
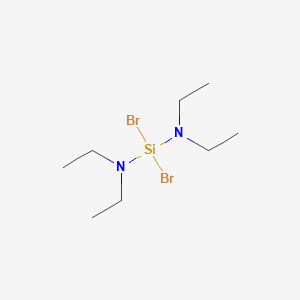
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
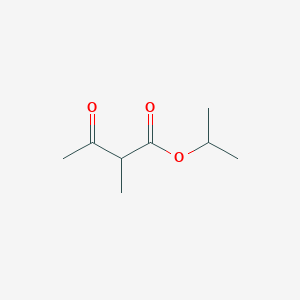
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
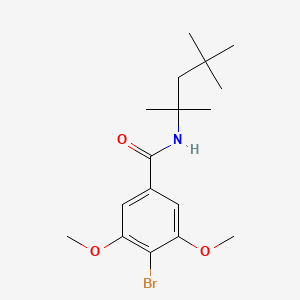
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
